molecular formula C11H15N3O B13563493 3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Katalognummer: B13563493
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: AQJQLXHUWDEFMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a heterocyclic compound that features a furan ring and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring, followed by the formation of the pyrazole ring through a condensation reaction with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan or pyrazole rings, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Methylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
  • 3-(5-Propylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
  • 3-(5-Butylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Uniqueness

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the ethyl group may provide distinct steric and electronic effects, leading to unique properties and applications.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

5-(5-ethylfuran-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-4-8-5-6-9(15-8)10-7(2)11(12)14(3)13-10/h5-6H,4,12H2,1-3H3

InChI-Schlüssel

AQJQLXHUWDEFMH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(O1)C2=NN(C(=C2C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.